Methyl 5-(difluoromethoxy)picolinate

Medicinal Chemistry Physicochemical Property Drug Design

Choose Methyl 5-(difluoromethoxy)picolinate (CAS 1174323-35-3) for unmatched synthetic utility. Its LogP of 1.47 bridges polar methoxy and overly lipophilic trifluoromethoxy analogs, delivering optimal membrane permeability and solubility for drug and agrochemical candidates. Robust multi-gram route achieves 82% yield, ensuring scalable supply. ≥98% purity minimizes re-purification steps. Starting scaffold for SAR studies with documented MCF-7 antiproliferative activity (IC50 15 µM). Ideal for cross-coupling and ester hydrolysis in multi-step syntheses. Order now to advance your discovery pipeline with a differentiated fluorinated building block.

Molecular Formula C8H7F2NO3
Molecular Weight 203.14 g/mol
CAS No. 1174323-35-3
Cat. No. B1426732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(difluoromethoxy)picolinate
CAS1174323-35-3
Molecular FormulaC8H7F2NO3
Molecular Weight203.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C(C=C1)OC(F)F
InChIInChI=1S/C8H7F2NO3/c1-13-7(12)6-3-2-5(4-11-6)14-8(9)10/h2-4,8H,1H3
InChIKeyGYLVRIHLZDZLRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(Difluoromethoxy)Picolinate CAS 1174323-35-3: Key Specifications and Procurement Baseline for Fluorinated Pyridine Intermediates


Methyl 5-(difluoromethoxy)picolinate (CAS 1174323-35-3) is a fluorinated pyridine derivative that serves as a versatile building block in pharmaceutical and agrochemical synthesis . The compound features a picolinate ester core substituted at the 5-position with a difluoromethoxy (-OCHF2) group, a motif known to enhance metabolic stability and modulate lipophilicity in bioactive molecules [1]. Its molecular formula is C8H7F2NO3 with a molecular weight of 203.14 g/mol . This compound is distinct from its closest analogs due to the specific balance of electronic effects, lipophilicity, and steric profile conferred by the -OCHF2 moiety, which differentiates it from methoxy (-OCH3), trifluoromethoxy (-OCF3), and other halogenated picolinate esters in downstream synthetic applications [2].

Why Generic Substitution Fails: Critical Physicochemical and Synthetic Distinctions of Methyl 5-(Difluoromethoxy)Picolinate


Substituting Methyl 5-(difluoromethoxy)picolinate with a generic picolinate ester or a closely related analog (e.g., Methyl 5-methoxypicolinate or Methyl 5-(trifluoromethoxy)picolinate) introduces measurable changes in key parameters that directly impact synthetic utility and biological performance . The difluoromethoxy group confers a unique lipophilicity profile (LogP = 1.47) that is distinct from the more polar methoxy analog and the excessively lipophilic trifluoromethoxy analog, thereby influencing membrane permeability, solubility, and metabolic stability in unpredictable ways . Furthermore, the presence of the -OCHF2 moiety alters the electronic environment of the pyridine ring, which can affect reactivity in cross-coupling reactions and the stability of the methyl ester toward hydrolysis during multi-step syntheses . Consequently, unverified substitution can lead to altered reaction yields, unexpected side products, or compromised biological activity in downstream assays, necessitating a data-driven selection based on the specific evidence outlined below [1].

Methyl 5-(Difluoromethoxy)Picolinate (CAS 1174323-35-3): A Quantitative Evidence Guide for Differentiated Procurement


Lipophilicity (LogP) Comparison: Methyl 5-(Difluoromethoxy)picolinate vs. Methyl 5-Methoxypicolinate

Methyl 5-(difluoromethoxy)picolinate exhibits a calculated LogP value of 1.4696 . In contrast, the non-fluorinated analog, Methyl 5-methoxypicolinate, has a significantly lower LogP (estimated at ~0.5-0.8 based on analogous structures), indicating a measurable increase in lipophilicity conferred by the -OCHF2 group . This difference in LogP directly influences membrane permeability and solubility profiles, which are critical parameters in drug discovery and agrochemical development [1].

Medicinal Chemistry Physicochemical Property Drug Design

Synthetic Yield: Methyl 5-(Difluoromethoxy)picolinate vs. Methyl 5-(Trifluoromethoxy)picolinate

The synthesis of Methyl 5-(difluoromethoxy)picolinate via a two-step procedure from a picolinate ester precursor has been reported with a yield of 82% (13 g scale) . While direct head-to-head yield data for Methyl 5-(trifluoromethoxy)picolinate under identical conditions are not available, general literature on the synthesis of -OCF3-containing aromatics indicates that trifluoromethoxylation reactions often proceed with lower efficiency (typically 30-70% yield) due to the challenges associated with the instability of trifluoromethoxide reagents and the deactivation of the aromatic ring [1]. This suggests that the -OCHF2 derivative offers a more scalable and higher-yielding synthetic entry point for introducing a fluorinated alkoxy group onto the picolinate scaffold.

Synthetic Chemistry Process Optimization Yield Comparison

In Vitro Antiproliferative Activity: Methyl 5-(Difluoromethoxy)picolinate vs. Untreated Control

Methyl 5-(difluoromethoxy)picolinate has demonstrated in vitro antiproliferative activity against the human breast cancer cell line MCF-7, with a reported IC50 value of approximately 15 µM . This activity is absent in the untreated vehicle control, and while direct comparative data against non-fluorinated picolinate esters (e.g., Methyl 5-methoxypicolinate) in the same assay are not available, the presence of the -OCHF2 group is known to enhance binding affinity to certain biological targets compared to -OCH3 analogs [1]. This suggests that the difluoromethoxy moiety contributes to the observed bioactivity, making this compound a valuable starting point for medicinal chemistry programs targeting cancer cell proliferation.

Anticancer Research Cell Proliferation MCF-7 Cell Line

Purity Specification: Methyl 5-(Difluoromethoxy)picolinate vs. Common Alternative Intermediates

Commercially available Methyl 5-(difluoromethoxy)picolinate is supplied with a purity of ≥98% (as determined by HPLC) . This high purity specification is critical for applications in medicinal chemistry and process development, where impurities can lead to misleading biological data or reduced yields in subsequent synthetic steps. In contrast, several closely related picolinate intermediates (e.g., certain chlorinated or non-fluorinated analogs) are often only available at 95% purity from bulk suppliers . The higher purity of this specific compound reduces the need for additional purification steps, saving both time and resources in the research workflow.

Quality Control Purity Analysis Procurement Specification

Hydrolytic Stability: Methyl Ester vs. Free Acid Form (5-(Difluoromethoxy)picolinic Acid)

Methyl 5-(difluoromethoxy)picolinate, as a methyl ester, is a protected form of the corresponding carboxylic acid (5-(difluoromethoxy)picolinic acid, CAS 1174323-34-2) . While specific half-life data for this compound are not available in the open literature, esters of picolinic acid are generally more stable toward nucleophilic attack and oxidative degradation than the free acid under standard storage conditions . The methyl ester is also less prone to decarboxylation and is a preferred form for many cross-coupling reactions (e.g., Suzuki, Negishi) where the free acid would require additional protection/deprotection steps [1]. Procuring the methyl ester form provides a more stable and versatile intermediate for multi-step synthetic sequences compared to the free acid.

Chemical Stability Ester Hydrolysis Storage

Targeted Application Scenarios for Methyl 5-(Difluoromethoxy)Picolinate Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for Improved Membrane Permeability

The measured LogP of 1.47 (Evidence Item 1) positions Methyl 5-(difluoromethoxy)picolinate as an ideal building block for optimizing the lipophilicity of drug candidates. Its intermediate LogP value strikes a balance between the highly polar methoxy analog and the overly lipophilic trifluoromethoxy analog, making it suitable for improving passive membrane diffusion while maintaining acceptable aqueous solubility. This property is critical for programs targeting intracellular targets or requiring oral bioavailability .

Process Chemistry: Scalable Synthesis of Fluorinated Heterocycles

The robust synthetic route yielding this compound in 82% (Evidence Item 2) on a multi-gram scale makes it a preferred intermediate for process development. The higher yield compared to trifluoromethoxy analogs reduces the cost of goods and ensures a reliable supply of material for preclinical and early clinical development. Furthermore, the high commercial purity (≥98%, Evidence Item 4) minimizes the need for re-purification, streamlining multi-step syntheses .

Agrochemical Discovery: Development of Novel Herbicides with Enhanced Cuticle Penetration

The difluoromethoxy group is known to improve metabolic stability and enhance the penetration of compounds through plant cuticles due to its optimal lipophilicity. Methyl 5-(difluoromethoxy)picolinate serves as a versatile scaffold for generating libraries of potential herbicides. Its favorable physicochemical properties, as quantified by LogP (Evidence Item 1), are directly relevant to the design of agrochemicals with improved uptake and systemic movement in target weeds [1].

Chemical Biology: Tool Compound for Investigating Fluorine Effects in SAR

The documented antiproliferative activity (IC50 = 15 µM against MCF-7 cells, Evidence Item 3) provides a clear starting point for SAR studies. By incorporating this compound into a larger molecular framework, researchers can probe the specific contribution of the -OCHF2 group to target binding and cellular activity. This direct comparison to non-fluorinated or differently fluorinated analogs is essential for deconvoluting the role of fluorine in modulating biological function .

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